molecular formula C19H19NO3 B2431724 1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid CAS No. 94655-32-0

1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Cat. No.: B2431724
CAS No.: 94655-32-0
M. Wt: 309.365
InChI Key: OKFLMULEFDZLKG-UHFFFAOYSA-N
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Description

1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a complex organic compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol This compound is characterized by its piperidine ring structure, which is substituted with benzyl, phenyl, and carboxylic acid groups

Scientific Research Applications

1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used in the synthesis of piperidinones incorporating an amino acid moiety, which are potential substance P antagonists.

    Biology: The compound is involved in the study of oxidative cleavage of benzylic ethers, contributing to the production of aromatic aldehydes and alcohols.

    Medicine: It is anticipated to possess pharmaceutical activities, particularly in the formation of substituted piperidin-2-ones.

    Industry: The compound plays a role in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, which is useful in large-scale syntheses.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

The synthesis of 1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves several steps and specific reaction conditions. One common synthetic route includes the reaction between glutaric anhydride and N-benzylidenebenzylamine, followed by further transformations to yield the desired piperidine derivative. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form aromatic aldehydes and alcohols.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other substituents. Common reagents include halides or organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of potential substance P antagonists, the compound interacts with receptors involved in pain and inflammation pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

  • 1-Cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
  • 2-(4-Phenylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
  • 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications

Properties

IUPAC Name

1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-17-12-11-16(19(22)23)18(15-9-5-2-6-10-15)20(17)13-14-7-3-1-4-8-14/h1-10,16,18H,11-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFLMULEFDZLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(C1C(=O)O)C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

11.4 g (0.10 mole) of glutaric anhydride and 19.5 g (0.10 mole of Schiff base, prepared from benzaldehyde and benzylamine, are refluxed in 300 ml of xylene at 140° C. for 10 hr. After cooling to 0° C. the solid is collected, washed with xylene and ether: 24.7 g (80%) of acid. Recrystallization from acetone-ether gave 21.3 g (69%) of title compound mp 171°-4° C. EXAMPLE 16
Quantity
11.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Schiff base
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
69%

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